molecular formula C18H19ClN4O2S3 B4759974 N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}-4-chlorobenzenesulfonamide

N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}-4-chlorobenzenesulfonamide

Cat. No. B4759974
M. Wt: 455.0 g/mol
InChI Key: ZGIMNBKKNNDINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide . These compounds are designed and synthesized for their urease inhibitor activities .


Synthesis Analysis

The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .


Chemical Reactions Analysis

The synthesized compounds have been evaluated in vitro for their urease inhibitor activities .

Mechanism of Action

Target of Action

The primary target of this compound is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . This prevents the enzyme from catalyzing its usual reaction, thereby inhibiting its function .

Biochemical Pathways

The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This can disrupt the pH balance within cells, as the conversion of urea to ammonia leads to an increase in pH . This is particularly significant in the case of certain bacteria, such as Helicobacter pylori, which rely on this process to survive in the acidic environment of the stomach .

Result of Action

The primary result of the compound’s action is the inhibition of urease activity . This can lead to a disruption of the urea cycle and a decrease in the production of ammonia . In the context of a bacterial infection, this could potentially inhibit the growth of the bacteria and help to clear the infection .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s effectiveness, as the urease enzyme is most active in certain pH ranges . Additionally, the presence of other compounds or inhibitors could potentially affect the compound’s ability to bind to the urease enzyme and inhibit its activity.

Future Directions

The synthesized compounds have shown high activity against the urease enzyme, and therefore might be promising candidates for further evaluation .

properties

IUPAC Name

N-[1-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S3/c1-18(2,23-28(24,25)15-10-8-13(19)9-11-15)12-26-17-22-21-16(27-17)20-14-6-4-3-5-7-14/h3-11,23H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIMNBKKNNDINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CSC1=NN=C(S1)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}-4-chlorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}-4-chlorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}-4-chlorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}-4-chlorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}-4-chlorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}-4-chlorobenzenesulfonamide

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